REACTION_CXSMILES
|
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([CH:7]=[N:8]O)=[CH:5][CH:4]=1.N.[H][H]>[Pd].CC(O)C>[F:1][C:2]([F:12])([F:13])[C:3]1[CH:11]=[CH:10][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=NO)C=C1)(F)F
|
Name
|
catalyst
|
Quantity
|
15 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
460 g
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
liquid
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
Then, the reaction mixture was stirred, while the reaction temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At first, a 1-liter autoclave equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was gradually introduced into the autoclave in a manner
|
Type
|
TEMPERATURE
|
Details
|
to maintain the total pressure at 1 MPa
|
Type
|
CUSTOM
|
Details
|
the reaction for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
by removing the catalyst
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
CUSTOM
|
Details
|
As a result
|
Type
|
CUSTOM
|
Details
|
the obtained reaction liquid by gas chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=CC=C(CN)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |